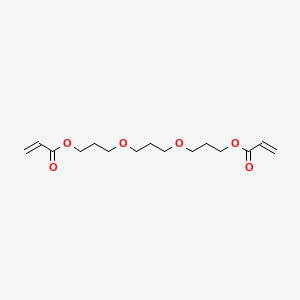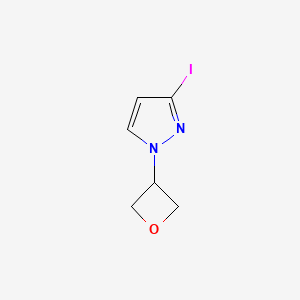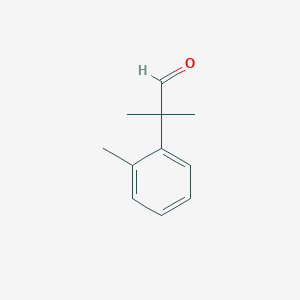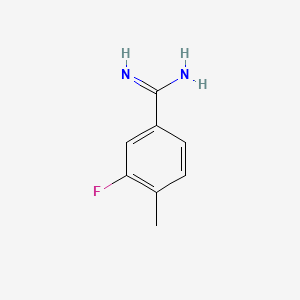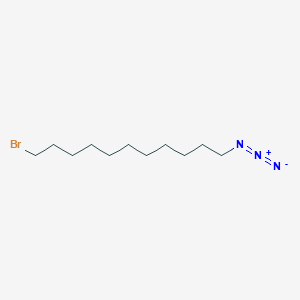![molecular formula C56H88Br2N4O2 B12510210 Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)- CAS No. 1455028-34-8](/img/structure/B12510210.png)
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)- is a complex organic compound belonging to the diketopyrrolopyrrole (DPP) family. This compound is known for its unique electronic properties and is widely used in the field of organic electronics, particularly in the development of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)- typically involves a multi-step process. One common method includes the Stille coupling reaction, where a palladium-catalyzed cross-coupling reaction is used to form the desired compound . The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrakis(triphenylphosphine)palladium(0).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions are common, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of donor-acceptor polymers.
Biology: Investigated for its potential use in bioimaging and biosensing.
Medicine: Explored for its potential in drug delivery systems.
Industry: Widely used in the production of organic semiconductors for OPVs and OFETs.
Mécanisme D'action
The compound exerts its effects through its electron-withdrawing properties, which facilitate the formation of donor-acceptor complexes. These complexes are crucial for the compound’s function in organic electronics, where they enhance charge transport and improve device performance . The molecular targets and pathways involved include interactions with various electron-donating and electron-accepting moieties, leading to efficient charge separation and transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3,6-Bis(2-bromothieno[3,2-b]thiophen-5-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Uniqueness
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)- stands out due to its unique combination of electron-withdrawing groups and long alkyl chains, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for use in high-performance organic electronic devices .
Propriétés
Numéro CAS |
1455028-34-8 |
|---|---|
Formule moléculaire |
C56H88Br2N4O2 |
Poids moléculaire |
1009.1 g/mol |
Nom IUPAC |
1,4-bis(5-bromopyridin-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C56H88Br2N4O2/c1-5-9-13-17-21-23-27-31-35-45(33-29-25-19-15-11-7-3)43-61-53(49-39-37-47(57)41-59-49)51-52(55(61)63)54(50-40-38-48(58)42-60-50)62(56(51)64)44-46(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-42,45-46H,5-36,43-44H2,1-4H3 |
Clé InChI |
XGBCRYVWQVLWLW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=NC=C(C=C3)Br)C1=O)C4=NC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B12510134.png)
![Methyl 2-(2-{2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl}-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12510146.png)
![3-(2,6-Dichlorophenyl)-8-fluoro-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12510154.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12510175.png)
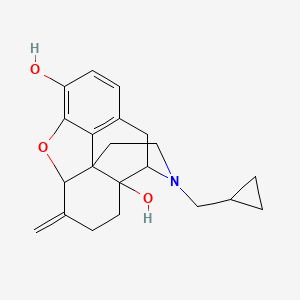
![2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510178.png)
![3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)carbamoyl]prop-2-enoic acid](/img/structure/B12510193.png)
